

# Canlitinib: A Technical Guide to AXL Receptor Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Canlitinib |           |
| Cat. No.:            | B15139424  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Canlitinib** (also known as KC1036) is a novel, orally administered multi-kinase inhibitor demonstrating significant therapeutic potential through its potent inhibition of AXL receptor tyrosine kinase, alongside Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and MET kinase. This technical guide provides an in-depth overview of the preclinical and clinical development of **Canlitinib**, with a core focus on its mechanism of action as an AXL inhibitor. This document details its biochemical activity, in vitro and in vivo efficacy in cancer models, and summarizes the available clinical trial information. Methodologies for key experimental procedures are provided to facilitate reproducibility and further investigation.

### Introduction to AXL and its Role in Cancer

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptors. Activation of AXL by its ligand, growth arrest-specific 6 (Gas6), triggers a downstream signaling cascade that plays a crucial role in various aspects of cancer progression, including cell survival, proliferation, migration, invasion, and resistance to therapy. Overexpression of AXL is observed in a multitude of human cancers and is often correlated with a poor prognosis. Consequently, AXL has emerged as a compelling target for anticancer drug development.



## Canlitinib: A Multi-Kinase Inhibitor Targeting AXL

**Canlitinib** is a small molecule inhibitor designed to target multiple receptor tyrosine kinases implicated in tumorigenesis and angiogenesis. Its primary targets include AXL, VEGFR2, and MET. The simultaneous inhibition of these key signaling pathways provides a multi-pronged approach to cancer therapy, addressing tumor cell proliferation, survival, and the tumor microenvironment.

## **Biochemical Potency**

In vitro kinase assays have demonstrated **Canlitinib**'s potent inhibitory activity against its primary targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| AXL           | 15.0      |
| VEGFR2        | 6.8       |
| MET           | 14.6      |

## **Preclinical Efficacy of Canlitinib**

The antitumor activity of **Canlitinib** has been evaluated in preclinical models of Ewing Sarcoma, a rare and aggressive bone and soft tissue cancer.

#### **In Vitro Studies**

- Cell Viability: Canlitinib demonstrated potent dose-dependent inhibition of cell viability in Ewing Sarcoma cell lines.
- Colony Formation: Treatment with Canlitinib significantly reduced the colony-forming ability
  of Ewing Sarcoma cells, indicating an inhibitory effect on their long-term proliferative
  capacity.
- Apoptosis and Cell Cycle Arrest: Canlitinib was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in Ewing Sarcoma cells.



#### In Vivo Studies

In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of Ewing Sarcoma, **Canlitinib** exhibited superior tumor growth inhibition compared to standard-of-care chemotherapeutics and other multi-kinase inhibitors.

## **Clinical Development of Canlitinib**

**Canlitinib** is currently undergoing clinical evaluation for various solid tumors.

### **Ewing Sarcoma**

A clinical trial is underway to evaluate the safety and efficacy of **Canlitinib** in adolescent patients with advanced Ewing Sarcoma (NCT04802276).

## Advanced Esophageal Squamous Cell Carcinoma

While direct clinical trial data for **Canlitinib** in esophageal squamous cell carcinoma (ESCC) is not yet widely published, the clinical development of anlotinib, a structurally and mechanistically similar multi-kinase inhibitor, provides valuable insights. A phase 2 clinical trial of anlotinib in patients with advanced ESCC (NCT02649361) demonstrated a statistically significant improvement in progression-free survival compared to placebo. Given the shared targets, this suggests a potential therapeutic avenue for **Canlitinib** in this indication.

# Signaling Pathways and Experimental Workflows AXL Signaling Pathway

The following diagram illustrates the canonical AXL signaling pathway, which is inhibited by **Canlitinib**.





Click to download full resolution via product page

Caption: AXL signaling pathway inhibited by Canlitinib.

# **Experimental Workflow for In Vitro Kinase Assay**

This diagram outlines a typical workflow for determining the IC50 value of an inhibitor against a target kinase.





Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.

## **Experimental Workflow for Xenograft Tumor Model**



The following diagram illustrates the general workflow for evaluating the in vivo efficacy of **Canlitinib** in a xenograft model.





#### Click to download full resolution via product page

 To cite this document: BenchChem. [Canlitinib: A Technical Guide to AXL Receptor Tyrosine Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139424#canlitinib-axl-receptor-tyrosine-kinase-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com